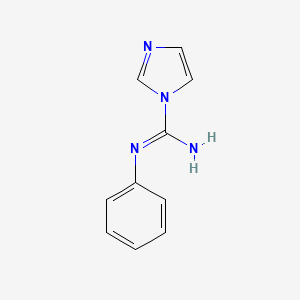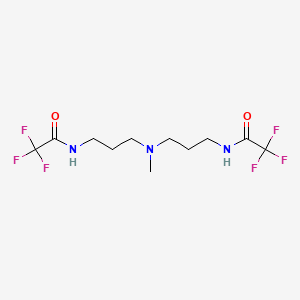
1H-Imidazole-1-carboximidamide, N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1-carboximidamide, N-phenyl-: is a heterocyclic compound with the following chemical formula:
C9H8N2
. It features an imidazole ring substituted with a phenyl group. Imidazoles are essential structural motifs found in various functional molecules, playing crucial roles in pharmaceuticals, agrochemicals, dyes, functional materials, and catalysis .Méthodes De Préparation
Synthetic Routes: One notable method for synthesizing imidazoles involves cyclization of amido-nitriles. Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction proceeds via nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Reaction Conditions: The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic/saturated heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, research in this area continues to evolve.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-1-carboximidamide, N-phenyl-, like other imidazoles, undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: Oxidizing agents such as peracids or metal oxides.
Reduction: Reducing agents like hydrazine or metal hydrides.
Substitution: Nucleophilic substitution using appropriate reagents (e.g., alkyl halides).
Major Products: The specific products formed depend on the reaction conditions and substituents. For instance, oxidation may yield N-phenyl-1H-imidazole-1-carboxamide.
Applications De Recherche Scientifique
1H-Imidazole-1-carboximidamide, N-phenyl-, finds applications in:
Medicine: As potential drug candidates due to its heterocyclic scaffold.
Chemistry: As a building block for more complex molecules.
Industry: In the synthesis of specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparaison Avec Des Composés Similaires
While no direct analogs were found for this specific compound, it shares similarities with other N-phenyl-substituted imidazoles
Propriétés
Numéro CAS |
123564-74-9 |
|---|---|
Formule moléculaire |
C10H10N4 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
N'-phenylimidazole-1-carboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(14-7-6-12-8-14)13-9-4-2-1-3-5-9/h1-8H,(H2,11,13) |
Clé InChI |
LOGIHLVWNGAXQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(N)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)

methanone](/img/structure/B14278765.png)



![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)





